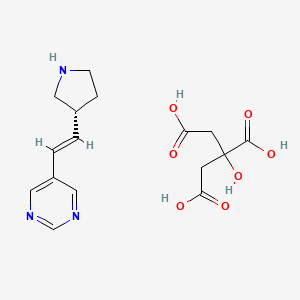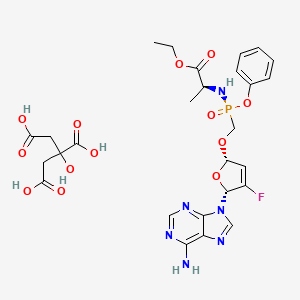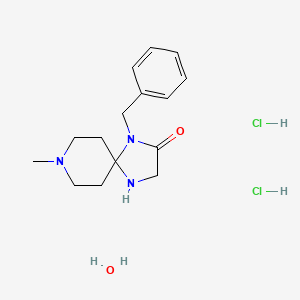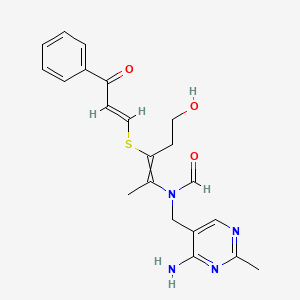
Vintiamolum
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Vintiamolum, also known by its chemical name N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(E)-5-hydroxy-3-[(E)-3-oxo-3-phenylprop-1-enyl]sulfanylpent-2-en-2-yl]formamide, is a compound with significant potential in various scientific fields. It is characterized by its complex molecular structure, which includes a pyrimidine ring, a formamide group, and a sulfanyl group. The compound has a molecular weight of 412.505 g/mol and a density of 1.282 g/cm³ .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Vintiamolum involves multiple steps, starting with the preparation of the pyrimidine ring. This is typically achieved through the condensation of appropriate aldehydes and amines under controlled conditions. The subsequent steps involve the introduction of the formamide and sulfanyl groups through a series of substitution and addition reactions. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions. The purification of the final product is achieved through crystallization and chromatography techniques to ensure the removal of impurities and by-products.
化学反应分析
Types of Reactions: Vintiamolum undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The presence of reactive functional groups allows for substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of halogenated compounds and other substituted derivatives.
科学研究应用
Vintiamolum has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its unique molecular structure.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
作用机制
Vintiamolum can be compared with other similar compounds, such as:
Vinblastine: A vinca alkaloid used in cancer treatment, known for its ability to inhibit mitosis by binding to tubulin.
Uniqueness: this compound stands out due to its unique combination of functional groups and its potential for diverse applications in various fields. Unlike Vinblastine and Venetoclax, which are primarily used in cancer therapy, this compound’s versatility makes it a valuable compound for research in multiple scientific domains.
相似化合物的比较
- Vinblastine
- Venetoclax
- Nivolumab
Vintiamolum’s unique properties and potential applications make it a compound of significant interest in scientific research and industrial applications. Further studies are needed to fully understand its mechanisms and optimize its use in various fields.
属性
CAS 编号 |
26242-33-1 |
|---|---|
分子式 |
C21H24N4O3S |
分子量 |
412.5 g/mol |
IUPAC 名称 |
N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[5-hydroxy-3-[(E)-3-oxo-3-phenylprop-1-enyl]sulfanylpent-2-en-2-yl]formamide |
InChI |
InChI=1S/C21H24N4O3S/c1-15(25(14-27)13-18-12-23-16(2)24-21(18)22)20(8-10-26)29-11-9-19(28)17-6-4-3-5-7-17/h3-7,9,11-12,14,26H,8,10,13H2,1-2H3,(H2,22,23,24)/b11-9+,20-15? |
InChI 键 |
IYLXFMHBICTCPI-PBFRKCPLSA-N |
手性 SMILES |
CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCO)S/C=C/C(=O)C2=CC=CC=C2)C |
规范 SMILES |
CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCO)SC=CC(=O)C2=CC=CC=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


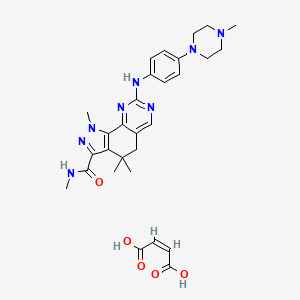
![Sodium;2-[bis[2-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]-2-oxoethyl]amino]acetic acid](/img/structure/B10860115.png)
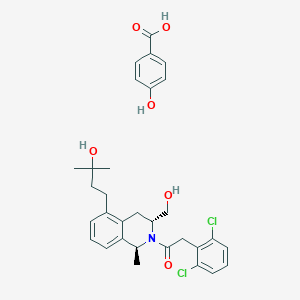

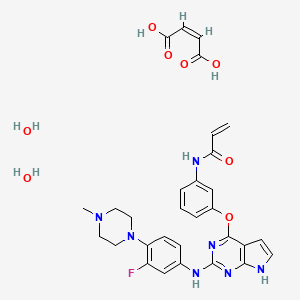
![N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(E)-5-hydroxy-3-[(E)-3-oxo-3-phenylprop-1-enyl]sulfanylpent-2-en-2-yl]formamide](/img/structure/B10860138.png)



